4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of two nitro groups at the 5 and 6 positions of the benzimidazole ring and a benzoic acid moiety at the 2 position. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under oxidative conditions. One common method involves the reaction of 5,6-dinitro-o-phenylenediamine with 2-carboxybenzaldehyde in the presence of an oxidizing agent such as hydrogen peroxide or ferric chloride . The reaction is usually carried out in a solvent like dimethylformamide (DMF) or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ferric chloride.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid involves its interaction with biological macromolecules such as DNA and proteins. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components. Additionally, the benzimidazole moiety can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-2-yl)benzoic acid: Lacks the nitro groups, making it less reactive in redox reactions.
5,6-Dimethyl-1H-benzimidazole: Substituted with methyl groups instead of nitro groups, altering its chemical and biological properties.
2-(1H-Benzimidazol-1-yl)methylbenzoic acid: Similar structure but with a different substitution pattern on the benzimidazole ring.
Uniqueness
4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid is unique due to the presence of both nitro groups and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity. The nitro groups enhance its ability to participate in redox reactions, while the benzoic acid moiety allows for further functionalization and derivatization .
Properties
CAS No. |
55953-64-5 |
---|---|
Molecular Formula |
C14H8N4O6 |
Molecular Weight |
328.24 g/mol |
IUPAC Name |
4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C14H8N4O6/c19-14(20)8-3-1-7(2-4-8)13-15-9-5-11(17(21)22)12(18(23)24)6-10(9)16-13/h1-6H,(H,15,16)(H,19,20) |
InChI Key |
CDMRDUSOUOJREA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=C(C=C3N2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.